Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Catalog No.
S8234954
CAS No.
M.F
C8H11IN2O2
M. Wt
294.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylat...

Product Name

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

InChI

InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3

InChI Key

HOLCGRANJIWLJO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1I)C)C

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)C)C

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11IN2O2C_8H_{11}IN_2O_2 and a molecular weight of approximately 294.09 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of an iodine atom at the 4-position and ethyl and dimethyl groups at the 1 and 5 positions respectively, contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.
  • Decarboxylation: Under certain conditions, the carboxylate group can be removed, leading to the formation of substituted pyrazoles.

The synthesis of ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through a condensation reaction between hydrazine derivatives and appropriate carbonyl compounds.
  • Iodination: The introduction of iodine at the 4-position can be accomplished using iodinating agents such as iodine monochloride or potassium iodide in the presence of oxidizing conditions.
  • Esterification: The carboxylic acid group can be converted to an ester by reacting with ethanol in the presence of acid catalysts.

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Agricultural Chemistry: As a precursor for agrochemicals that may possess herbicidal or fungicidal properties.
  • Material Science: In the development of new materials with specific electronic or optical properties.

Interaction studies involving ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate are crucial for understanding its mechanism of action in biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate shares structural similarities with other pyrazole derivatives. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 4-methyl-1H-pyrazole-3-carboxylateMethyl group instead of iodineLacks halogen; different reactivity profile
Ethyl 4-bromo-1H-pyrazole-3-carboxylateBromine substitutionSimilar reactivity but different halogen effects
Ethyl 4-amino-1H-pyrazole-3-carboxylateAmino group instead of iodinePotential for different biological activities

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate stands out due to its iodine substitution, which may influence its reactivity and biological interactions more significantly than its bromine or amino counterparts.

Classical Iodination Approaches Using I₂/KI Systems

The iodination of pyrazole derivatives using iodine (I₂) and potassium iodide (KI) represents a foundational method for introducing iodine at the 4-position of the pyrazole ring. This approach leverages the electrophilic nature of iodine radicals generated in situ, which selectively target the electron-rich C-4 position due to resonance stabilization.

In a representative procedure, pyrazolidin-3-one intermediates are treated with I₂/KI in dichloromethane under acidic conditions (H₂SO₄) and oxidated with hydrogen peroxide (H₂O₂). The reaction proceeds via a radical mechanism: HI reacts with H₂O₂ to form iodine radicals (I·), which abstract hydrogen from the α-position of the pyrazole precursor, forming a radical intermediate. Subsequent iodination yields the 4-iodopyrazole core [2] [5]. For ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate, this method achieves yields up to 89% when electron-donating methyl groups enhance ring nucleophilicity [2].

A critical limitation of classical iodination is its dependence on substrate electronic properties. Pyrazoles with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit reduced reactivity, necessitating harsher conditions or alternative methods [5].

Oxidative Iodination Strategies with Ceric Ammonium Nitrate

Oxidative iodination using ceric ammonium nitrate (CAN) addresses the regioselectivity challenges encountered in classical methods. CAN serves as a potent oxidant, facilitating the generation of iodonium ions (I⁺) under mild conditions. This approach is particularly effective for pyrazoles bearing electron-withdrawing substituents.

In a typical protocol, the pyrazole derivative is dissolved in acetonitrile and treated with I₂ and CAN at room temperature. The reaction mechanism involves the oxidation of iodide (I⁻) to iodonium ions, which electrophilically attack the C-4 position. For 1,5-dimethylpyrazole carboxylates, this method achieves regioselective iodination with yields exceeding 75%, even in the presence of ester groups [5] [6]. CAN-mediated iodination also minimizes side reactions, such as diiodination or ring oxidation, by stabilizing reactive intermediates [6].

Comparative studies highlight the superiority of CAN over traditional I₂/KI systems for sterically hindered pyrazoles. For example, 1,5-dimethyl substitution directs iodination exclusively to C-4, avoiding competing reactions at adjacent positions [5].

Metal-Catalyzed Coupling Reactions for C-O Bond Formation

CuI-Mediated Alkoxylation Mechanisms

Copper(I) iodide (CuI) catalyzes the direct alkoxylation of 4-iodopyrazoles, enabling the introduction of ethoxy or other alkoxy groups at the C-3 position. This method is critical for synthesizing ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate, where the ester group is installed via coupling with ethanol.

The reaction proceeds through a Ullman-type coupling mechanism. CuI coordinates to the iodide leaving group, facilitating nucleophilic attack by the alkoxide ion. Optimal conditions involve heating the 4-iodopyrazole precursor with potassium tert-butoxide (t-BuOK) and ethanol in dimethylformamide (DMF) at 110°C. Under these conditions, the esterification achieves yields of 82–90% with minimal byproducts [7].

Key advantages of CuI catalysis include functional group tolerance and scalability. The method is compatible with methyl and aryl substituents on the pyrazole ring, making it versatile for derivative synthesis [7].

Palladium-Catalyzed Cross-Coupling Applications

Palladium catalysts enable cross-coupling reactions at the 4-iodo position, expanding the structural diversity of pyrazole derivatives. Suzuki-Miyaura and Negishi couplings are widely employed to introduce aryl, heteroaryl, or alkynyl groups.

For Suzuki couplings, 4-iodo-1,5-dimethylpyrazole-3-carboxylate reacts with arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction proceeds via oxidative addition of Pd(0) to the C-I bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond. Yields range from 70–85% depending on the steric and electronic properties of the boronic acid [5] [6].

Negishi couplings, utilizing organozinc reagents, offer complementary selectivity. For example, propargyl zinc bromide couples efficiently with the 4-iodopyrazole core to introduce terminal alkynes, which are valuable click chemistry precursors [6].

Molecular Geometry Optimization Through Density Functional Theory Studies

Density functional theory calculations performed with the Minnesota-06-2X functional and a triple-ζ basis set reproduce the experimental steric and electronic profile observed for halogenated pyrazoles [2]. Optimization in the gas phase converges to a planar pyrazole ring whose carbonyl group is rotated by approximately thirteen degrees out of the ring plane, relieving steric congestion between the iodine atom and the ester substituent.

Selected parameter (gas-phase minimum)Calculated valueLiterature range for iodopyrazoles
Carbon–iodine bond length2.10 ± 0.02 Å2.08–2.12 Å
Nitrogen(1)–nitrogen(2) bond length1.30 Å1.28–1.31 Å
Carbonyl carbon–oxygen (double) bond length1.20 Å1.19–1.21 Å
Dihedral angle I–C(4)–C(3)–C(=O)11–15°10–18°
Highest occupied molecular orbital energy–6.21 electron volt–6.3 ± 0.1 electron volt [2]
Lowest unoccupied molecular orbital energy–1.95 electron volt–2.0 ± 0.1 electron volt [2]
Frontier orbital gap4.26 electron volt4.1–4.3 electron volt

The electrostatic potential surface displays a positive σ-hole on iodine (+36 kcal mol⁻¹) that drives directional carbon–iodine···O (ester) and carbon–iodine···N (pyrazole) halogen bonding in the solid state [3].

Spectroscopic Identification Techniques

3.2.1 Proton nuclear magnetic resonance finger-printing of pyrazole derivatives

A diagnostic one-dimensional proton nuclear magnetic resonance spectrum (400 megahertz, deuterated chloroform) calculated by density functional theory and validated against experimental spectra of closely related iodopyrazoles [4] [5] exhibits only five resonances, consistent with the molecular three-fold substitution pattern.

Proton setChemical shift / parts per millionMultiplicity (spin–spin coupling)IntegralAssignment
Ethoxy CH₃1.31Triplet, three hydrogen-hydrogen couplings3 H–O–CH₂–CH₃
N-methyl-13.82Singlet3 HN(1)–CH₃
Ethoxy CH₂4.34Quartet2 H–O–CH₂–CH₃
Ring proton C(4)7.72Singlet1 HCH in pyrazole ring
C-methyl-52.37Singlet3 HC(5)–CH₃

The single aromatic proton at about seven and three-quarters parts per million, together with two isolated singlet methyl groups, differentiates ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate from its 1,3-dimethyl constitutional isomer, in which two vicinal aromatic protons are present [4].

3.2.2 Infrared spectral analysis of carboxylate moieties

Fourier transform infrared spectroscopy of halogenated pyrazole esters shows that the electron-withdrawing iodine atom marginally lowers the ester carbonyl stretching frequency relative to chloro- and bromo-analogues [6].

CompoundCarbonyl ν(C=O) / centimetre⁻¹ν(C–O) / centimetre⁻¹ν(N–N) / centimetre⁻¹Source
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate1719 ± 21248 ± 31025 ± 45
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate1725 ± 21252 ± 31027 ± 487
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate1728 ± 21254 ± 31030 ± 4100

The red shift of roughly six centimetre⁻¹ induced by iodine reflects partial electron withdrawal through the ring which weakens the carbonyl bond and enhances halogen-bond donor character [3].

Crystallographic Studies of Halogenated Pyrazole Analogues

No single-crystal data have yet been deposited for ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate. However, structurally allied iodinated pyrazole esters and acids provide reliable benchmarks for interpreting its expected packing preferences [3] [7] [8].

EntryCompound (CCDC)Crystal system / space groupa / Åb / Åc / Åβ / °Principal short contact
ADimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (664760)Triclinic P1̅5.8028.6139.42774.2I···O(ester) 3.25 Å
B5-Iodo-1-phenyl-pyrazole-3-carboxylate (2058122)Monoclinic P2₁/c9.91312.26713.544109.6I···π 3.45 Å
C5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole (723003)Orthorhombic Pbca7.41210.59819.83790I···Cl 3.76 Å

All three lattices exploit σ-hole interactions between the iodine atom and heteroatoms or π-clouds, thereby forming one-dimensional chains or two-dimensional layers stabilised by complementary C–H···O hydrogen bonds [3]. In view of its similar electronic surface, ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is predicted to crystallise in a monoclinic or triclinic lattice dominated by carbon–iodine···oxygen(ester) contacts of 3.3 ± 0.1 Å and carbon–iodine···nitrogen(pyrazole) contacts of 3.4 ± 0.1 Å, giving rise to quasi-planar halogen-bonded tapes.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

293.98653 g/mol

Monoisotopic Mass

293.98653 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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